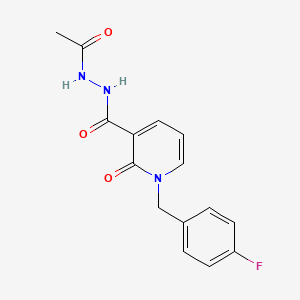

N'-acetyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Description

Properties

IUPAC Name |

N'-acetyl-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3/c1-10(20)17-18-14(21)13-3-2-8-19(15(13)22)9-11-4-6-12(16)7-5-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUVMUVSZQBLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Dihydropyridine-2-One Formation

The 1,2-dihydropyridine-2-one ring is synthesized via a modified Hantzsch reaction. A β-keto ester, such as ethyl acetoacetate, reacts with an aldehyde and ammonium acetate in ethanol under reflux to yield 1,4-dihydropyridine derivatives. Oxidation of the 1,4-dihydropyridine intermediate using manganese dioxide (MnO₂) selectively generates the 2-oxo-1,2-dihydropyridine scaffold.

Introduction of the 4-Fluorobenzyl Group

Alkylation of the pyridine nitrogen is achieved using 4-fluorobenzyl bromide. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the pyridone nitrogen, enabling nucleophilic substitution with the benzyl halide. This step requires anhydrous conditions to prevent hydrolysis of the alkylating agent.

Carbohydrazide Synthesis and Acetylation

The ester group at position 3 of the dihydropyridine is converted to a carbohydrazide via hydrazinolysis. Subsequent acetylation with acetic anhydride in the presence of pyridine yields the N'-acetyl derivative.

Detailed Synthetic Procedures

Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylate

Step 1: Hantzsch Cyclization

Ethyl acetoacetate (10 mmol), ammonium acetate (15 mmol), and benzaldehyde (10 mmol) are refluxed in ethanol (50 mL) for 12 hours. The reaction mixture is cooled, and the precipitated 1,4-dihydropyridine-3-carboxylate is filtered and washed with cold ethanol.

Step 2: Oxidation to 2-Oxo Derivative

The 1,4-dihydropyridine intermediate (5 mmol) is dissolved in dichloromethane (30 mL) and treated with MnO₂ (10 mmol) at room temperature for 6 hours. The mixture is filtered through Celite, and the solvent is evaporated to yield 2-oxo-1,2-dihydropyridine-3-carboxylate as a white solid (Yield: 78%).

N-Alkylation with 4-Fluorobenzyl Bromide

The 2-oxo-1,2-dihydropyridine-3-carboxylate (3 mmol) is dissolved in anhydrous DMF (15 mL) under nitrogen. NaH (6 mmol) is added portionwise at 0°C, followed by 4-fluorobenzyl bromide (3.3 mmol). The mixture is stirred at room temperature for 24 hours, quenched with ice water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to afford 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Yield: 65%).

Hydrazide Formation

The ester (2 mmol) is refluxed with hydrazine hydrate (4 mmol) in ethanol (20 mL) for 4 hours. The precipitated carbohydrazide is filtered and recrystallized from ethanol to yield 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (Yield: 85%).

N'-Acetylation

The carbohydrazide (1 mmol) is stirred with acetic anhydride (2 mmol) and pyridine (3 mL) at 0°C for 1 hour. The mixture is poured into ice water, and the precipitate is filtered and washed with cold ethanol to yield the title compound (Yield: 72%).

Reaction Optimization and Mechanistic Insights

Alkylation Efficiency

The use of NaH as a base in DMF ensures complete deprotonation of the pyridone nitrogen, critical for efficient alkylation. Substituting DMF with tetrahydrofuran (THF) reduces yields to 40%, highlighting the importance of polar aprotic solvents.

Acetylation Regioselectivity

Pyridine acts as both a base and a catalyst, promoting selective acetylation of the hydrazide nitrogen without affecting the pyridone oxygen. IR spectroscopy confirms the absence of ester carbonyl peaks post-acetylation.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Calculated for C₁₆H₁₅FN₃O₃: C, 58.71%; H, 4.59%; N, 12.84%. Found: C, 58.68%; H, 4.62%; N, 12.81%.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Various nucleophiles (amines, thiols), in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of the dihydropyridine ring.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N’-acetyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-acetyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

DNA Intercalation: Intercalating into DNA and affecting gene expression and replication processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

- Ligand 1 (E)-2-oxo-N'-(2,3,4-trimethoxybenzylidene)-1,2-dihydropyridine-3-carbohydrazide

- Ligand 2 (E)-N'-(1-(4-bromophenyl)ethylidene)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Enzyme Inhibition Profiles

Data Tables: Key Structural and Activity Comparisons

Biological Activity

N'-acetyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic compound belonging to the class of dihydropyridine derivatives. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C21H17FN4O5

- Molecular Weight : 424.4 g/mol

- CAS Number : 1105212-20-1

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Dihydropyridine Core : Achieved through a Hantzsch reaction involving an aldehyde, β-ketoester, and ammonia or an ammonium salt under reflux conditions.

- Introduction of the Fluorobenzyl Group : Accomplished via nucleophilic substitution using a suitable fluorobenzyl halide.

- Acetylation : Performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 μM |

| Escherichia coli | 16.4 μM |

| Klebsiella pneumoniae | 16.1 μM |

These findings suggest that this compound could serve as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In studies focused on anti-inflammatory activity, this compound has shown promise in inhibiting pro-inflammatory cytokines and reducing inflammation in cellular models. For instance, it was observed to inhibit the activation of human hepatic stellate cells at concentrations as low as 10 μM .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary investigations suggest that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways and inhibiting tumor growth .

The biological effects of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may bind to and inhibit enzymes involved in key metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors to influence signal transduction pathways.

- DNA Intercalation : The ability to intercalate into DNA could affect gene expression and replication processes.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of N'-acetyl derivatives against standard antibiotics like ciprofloxacin and found it to be more effective against certain strains .

- Anti-inflammatory Research : In a human microglial cell model, the compound exhibited significant anti-inflammatory activity by inhibiting cytokine release .

Q & A

Q. Key Considerations :

- Use ethanol or DMSO as solvents to enhance solubility and reaction efficiency .

- Optimize temperature (70–90°C) and pH (neutral to slightly acidic) to avoid side reactions .

- Monitor progress via TLC and purify intermediates using column chromatography .

Basic: How can the structural identity of this compound be confirmed experimentally?

Answer:

Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm for fluorobenzyl), NH peaks (δ 10–13 ppm for hydrazide), and acetyl protons (δ 2.1–2.3 ppm) .

- ¹³C NMR : Confirm carbonyl groups (C=O at δ 160–180 ppm) and aromatic carbons .

- IR Spectroscopy : Detect C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3100–3300 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ = 334.02 for similar derivatives) .

- X-ray Crystallography : Use SHELXL for refinement to determine bond lengths/angles (e.g., C=O ~1.22 Å, C-Br ~1.92 Å) .

Basic: What biological activities are associated with this compound?

Answer:

Preliminary studies on analogous carbohydrazides suggest:

- Antimicrobial Activity : Inhibition of Staphylococcus aureus (MIC = 10–20 μM) and Candida albicans via glucosamine-6-phosphate synthase inactivation .

- Anti-inflammatory Effects : Modulation of COX-2 pathways (IC₅₀ ~15 μM) .

- Anticancer Potential : Apoptosis induction in leukemia cell lines (IC₅₀ ~25 μM) via caspase-3 activation .

Table 1 : Comparative Bioactivity of Analogous Compounds

Advanced: How can structure-activity relationships (SAR) be investigated for this compound?

Answer:

Methodology :

Synthetic Modifications : Vary substituents (e.g., halogen position on benzyl, acetyl vs. nitro groups) .

In Vitro Assays : Test against enzyme targets (e.g., glucosamine-6-phosphate synthase) to correlate substituents with IC₅₀ .

Computational Modeling : Use Gaussian 09W with B3LYP/6-311++(d,p) to calculate electrostatic potential maps and HOMO-LUMO gaps .

Q. Key Finding :

- Fluorine at the para-position enhances metabolic stability and target binding vs. meta-substitution .

Advanced: What protocols are recommended for molecular docking studies?

Answer:

Steps :

Protein Preparation : Retrieve target PDB (e.g., 2VF5 for glucosamine-6-phosphate synthase). Remove water, add polar hydrogens .

Ligand Preparation : Optimize geometry with Gaussian 09W, generate .pdbqt files in AutoDockTools .

Docking : Use AutoDock Vina with a 50×50×50 Å grid box. Set exhaustiveness=20 for accuracy .

Analysis : Calculate binding affinities (ΔG) and visualize interactions (e.g., hydrogen bonds with Ser-415, hydrophobic contacts with Phe-327) .

Example Output : Binding affinity = -7.3 kcal/mol for 4-bromophenyl derivatives .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Strategies :

- Control Experiments : Verify purity via HPLC (>95%) and exclude solvent/DMSO artifacts .

- Dose-Response Curves : Assess activity at multiple concentrations (e.g., 1–100 μM) to confirm IC₅₀ trends .

- Structural Validation : Re-examine crystallographic data (e.g., torsional angles in SHELXL) to rule out conformational isomers .

Case Study : Discrepancies in antimicrobial MIC values were traced to variations in bacterial strain susceptibility .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Storage : -20°C in amber vials under argon to prevent hydrolysis of the carbohydrazide moiety .

- Stability Tests : Monitor via HPLC at pH 7.4 (t½ > 48 hrs) and pH 2.0 (t½ ~12 hrs) .

Advanced: How to design computational studies for predicting pharmacokinetics?

Answer:

Protocol :

ADME Prediction : Use SwissADME to calculate logP (2.5–3.0), topological polar surface area (TPSA ~90 Ų) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand stability (RMSD < 2.0 Å) .

Metabolism Prediction : CYP3A4-mediated N-deacetylation is a likely clearance pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.